

Spectroscopic data for 3-Bromoisoxazole (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: 3-Bromoisoxazole

Cat. No.: B039813

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An In-Depth Technical Guide to the Spectroscopic Characterization of **3-Bromoisoxazole**

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for **3-Bromoisoxazole**, a key heterocyclic compound used in synthetic chemistry and drug discovery. As researchers and development professionals, the unambiguous structural confirmation of such building blocks is paramount. This document moves beyond a simple data repository, offering insights into the causality behind experimental choices and data interpretation, ensuring a robust and validated approach to characterization.

The Strategic Importance of Spectroscopic Analysis

3-Bromoisoxazole is a five-membered aromatic heterocycle containing nitrogen and oxygen atoms. The presence of the bromine atom at the 3-position provides a valuable synthetic handle for further functionalization, while the isoxazole core is a known pharmacophore. Before its use in any synthetic or developmental workflow, its structural integrity must be unequivocally confirmed. A multi-technique spectroscopic approach—leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—provides a holistic and self-validating system for structural elucidation. Each technique probes different aspects of the molecule's constitution, and their combined data provides a powerful, synergistic confirmation of its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Framework

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of a molecule. For **3-Bromoisoaxazole** (C_3H_2BrNO), we analyze both 1H and ^{13}C nuclei to gain a complete picture.

1H NMR Spectroscopy

Expertise & Causality: The 1H NMR spectrum of **3-Bromoisoaxazole** is expected to be simple, showing two signals corresponding to the two protons on the aromatic ring (H-4 and H-5). Their chemical shifts and coupling constants are highly diagnostic. The electron-withdrawing nature of the ring heteroatoms and the bromine atom will shift these protons downfield. We expect two doublets due to the coupling between these adjacent protons.

Experimental Protocol: 1H NMR Acquisition

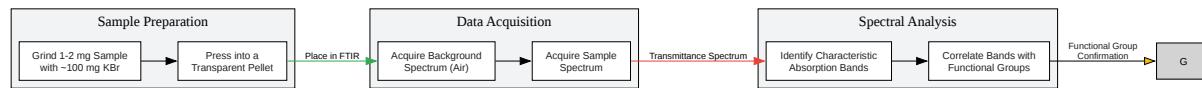
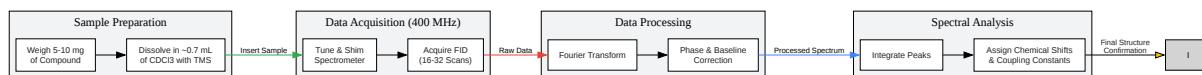
- **Sample Preparation:** Dissolve approximately 5-10 mg of **3-Bromoisoaxazole** in ~0.7 mL of a deuterated solvent (e.g., $CDCl_3$ or $DMSO-d_6$). The choice of solvent is critical; $CDCl_3$ is a standard for many organic molecules, while $DMSO-d_6$ can be used for less soluble compounds[1]. Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).
- **Instrument Setup:** The analysis is performed on a 400 MHz NMR spectrometer. This field strength provides an excellent balance of resolution and accessibility for routine analysis of small molecules[2].
- **Data Acquisition:** Acquire the spectrum at room temperature. Key parameters include a 30-degree pulse angle, an acquisition time of ~2-3 seconds, and a relaxation delay of 1-2 seconds. Typically, 16-32 scans are averaged to achieve a good signal-to-noise ratio.
- **Data Processing:** The resulting Free Induction Decay (FID) is processed using a Fourier transform, followed by phase correction and baseline correction to yield the final spectrum.

Predicted 1H NMR Data

Proton	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H-4	~6.5	Doublet (d)	~1.7
H-5	~8.4	Doublet (d)	~1.7

Note: Predicted values are based on general isoxazole data and substituent effects. The H-5 proton is adjacent to the electronegative oxygen, shifting it further downfield compared to H-4.

Workflow for ^1H NMR Analysis



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Caption: Workflow for FTIR functional group analysis.

Mass Spectrometry (MS): Determining Mass and Fragmentation

Expertise & Causality: Mass spectrometry provides two crucial pieces of information: the exact molecular weight of the compound and its fragmentation pattern upon ionization. For **3-Bromoisoazole**, the most critical feature will be the molecular ion (M^+) peak. Because bromine has two stable isotopes, ^{79}Br (~50.7%) and ^{81}Br (~49.3%), the molecular ion will appear as a characteristic doublet (M^+ and M^{++2}) of nearly equal intensity. This isotopic

signature is a definitive confirmation of the presence of one bromine atom. The fragmentation pattern can further validate the isoxazole core structure.[3][4]

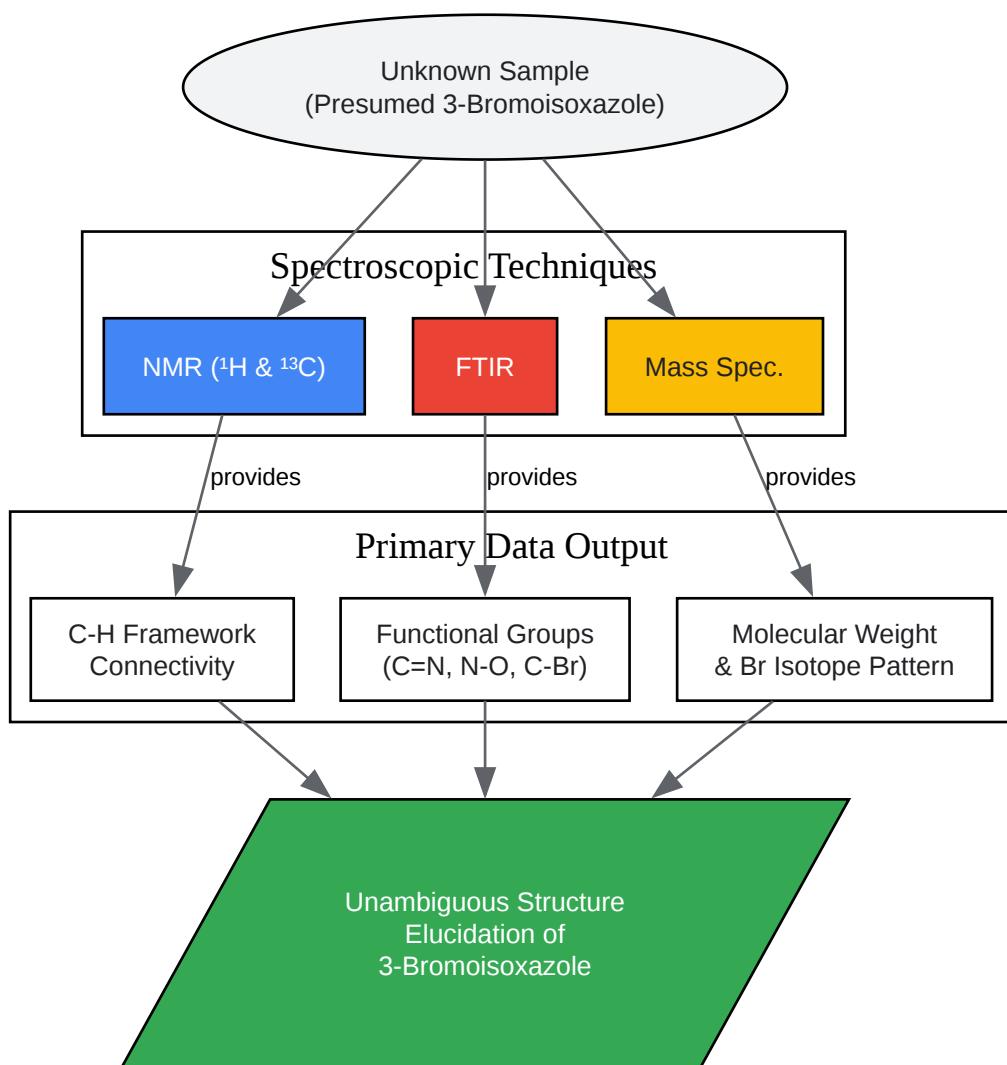
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

- **Sample Introduction:** Introduce a small amount of the sample (typically in a volatile organic solvent like methanol or dichloromethane) into the mass spectrometer, often via direct infusion or through a gas chromatograph (GC-MS).
- **Ionization:** In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged radical cation (the molecular ion, M^+).
- **Fragmentation:** The excess energy from ionization causes the molecular ion to fragment into smaller, characteristic charged species.
- **Mass Analysis:** The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
- **Detection:** A detector records the abundance of each ion at a specific m/z , generating the mass spectrum.

Predicted Mass Spectrometry Data

m/z Value	Ion Identity	Significance
147 / 149	$[\text{C}_3\text{H}_2^{79}\text{BrNO}]^+$ / $[\text{C}_3\text{H}_2^{81}\text{BrNO}]^+$	Molecular ion peak doublet, confirming the molecular formula and presence of one bromine atom.
120 / 122	$[\text{M} - \text{HCN}]^+$	Loss of hydrogen cyanide is a common fragmentation pathway for nitrogen heterocycles.
68	$[\text{M} - \text{Br}]^+$	Loss of the bromine radical.
42	$[\text{C}_2\text{H}_2\text{N}]^+$	A common fragment from the cleavage of the isoxazole ring. [4]

Integrated Spectroscopic Elucidation Workflow



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Caption: Integrated workflow for structural elucidation.

By systematically applying these spectroscopic techniques and understanding the principles behind their data output, researchers can confidently verify the structure and purity of **3-Bromoisoaxazole**, ensuring the integrity of their subsequent research and development efforts.

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